19-Hydroxybaccatin III

Vue d'ensemble

Description

19-Hydroxybaccatin III is a natural product found in Taxus wallichiana, Taxus wallichiana var. wallichiana, and Taxus sumatrana . It is a compound isolated from the leaves and twigs of Taxus sumatrana .

Synthesis Analysis

A bioconversion system was established for the production of baccatin III, an advanced precursor of paclitaxel, in the transgenic mushroom Flammulina velutipes expressing the 10-deacetylbaccatin III-10 β-O -acetyltransferase gene . The DBAT gene from the plant Taxus chinensis can be functionally expressed in F. velutipes. Transgenic F. velutipes expressing the DBAT gene is able to produce the target product, baccatin III .

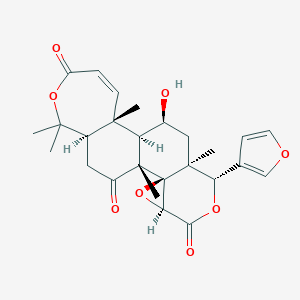

Molecular Structure Analysis

The molecular formula of this compound is C31H38O12 . The molecular weight is 602.6 g/mol . The IUPAC name is [ (1 S ,2 S ,3 R ,4 S ,7 R ,9 S ,10 R ,12 R ,15 S )-4,12-diacetyloxy-1,9,15-trihydroxy-10- (hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo [11.3.1.0 3,10 .0 4,7 ]heptadec-13-en-2-yl] benzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 602.6 g/mol and a molecular formula of C31H38O12 . The compound is a powder .

Applications De Recherche Scientifique

Isolement de composés naturels

Le 19-Hydroxybaccatin III est un composé isolé des feuilles et des rameaux de Taxus sumatrana . Cette espèce végétale est connue pour sa richesse en composés bioactifs, et le this compound en est un. L'isolement et l'étude de ces composés sont cruciaux pour comprendre leurs applications potentielles dans différents domaines de recherche.

Recherche pharmacologique

Le this compound est utilisé dans la recherche pharmacologique . En tant que composé naturel, il peut être utilisé pour étudier ses effets sur divers systèmes et processus biologiques. Cela peut conduire à la découverte de nouvelles cibles thérapeutiques ou au développement de nouveaux médicaments.

Santé rénale

Une étude a montré que le paricalcitol, un analogue synthétique de la vitamine D, peut atténuer la fibrose interstitielle rénale dans la néphropathie obstructive . Bien que le this compound ne soit pas directement mentionné dans cette étude, il est intéressant de noter qu'il est structurellement similaire au paricalcitol. Par conséquent, il pourrait potentiellement avoir des effets similaires sur la santé rénale, mais des recherches supplémentaires sont nécessaires pour confirmer cela.

Rôle potentiel dans la synthèse de la vitamine D

L'étude mentionnée ci-dessus met également en évidence le rôle de la vitamine D et de ses métabolites actifs dans le maintien de l'intégrité structurale et fonctionnelle de l'épithélium tubulaire . Étant donné la similitude structurelle entre le this compound et le paricalcitol, il est possible que le this compound puisse jouer un rôle dans la synthèse ou la fonction de la vitamine D. Cependant, des recherches supplémentaires sont nécessaires pour explorer cette application potentielle.

Mécanisme D'action

Target of Action

19-Hydroxybaccatin III is a compound isolated from the leaves and twigs of Taxus sumatrana It’s structurally similar to other taxanes, which are known to target microtubules .

Mode of Action

Taxanes are known to bind to the β-subunit of tubulin within microtubules, stabilizing them against depolymerization and thus inhibiting cell division .

Biochemical Pathways

Given its potential similarity to other taxanes, it may affect the microtubule dynamics, disrupting the normal function of the mitotic spindle, which is crucial for cell division .

Pharmacokinetics

Related taxanes have been shown to have varying degrees of bioavailability, depending on their specific structure

Result of Action

Based on its structural similarity to other taxanes, it may induce cell cycle arrest and apoptosis in cancer cells

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds

Analyse Biochimique

Cellular Effects

It is known that taxane diterpenoids, a group to which 19-Hydroxybaccatin III belongs, have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that taxane diterpenoids, a group to which this compound belongs, are involved in complex metabolic pathways

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDMVWLQJZBPIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78432-78-7 | |

| Record name | 19-Hydroxybaccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between 19-Hydroxybaccatin III and Taxol, and how does this impact their biological activity?

A: this compound and Taxol (paclitaxel) are both taxanes found in Taxus species. The key structural difference lies in the presence of a bulky ester side chain at the C13 position in Taxol, which is absent in this compound [, ]. This seemingly small structural difference leads to significant differences in their biological activity. Taxol exhibits potent antimitotic activity by stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis []. In contrast, this compound, lacking the C13 side chain, shows little to no activity on mammalian microtubules and exhibits weaker cytotoxicity [, ].

Q2: How does the content of this compound fluctuate throughout the year in Taxus wallichiana, and what are the implications for harvesting?

A: Seasonal variations significantly influence the accumulation of taxanes like this compound in Taxus wallichiana. Studies have shown that the content of this compound in the needles of this species peaks around June and July, coinciding with the start of the flushing period []. This peak content reaches approximately 0.032% in dried needles. The lowest levels are observed during January and February []. This highlights the importance of strategic harvesting to maximize the yield of this compound for potential pharmaceutical applications. Harvesting during the peak months of June and July ensures the highest concentration of this valuable taxane precursor.

Q3: Can this compound be used as a starting material for the synthesis of other antitumor agents?

A: Yes, despite its lower intrinsic antitumor activity compared to Taxol, this compound serves as a crucial precursor in the semi-synthesis of other potent antitumor taxanes []. This is possible due to its baccatin III core structure, which can be chemically modified to introduce the desired functionalities found in active taxanes. This approach offers a sustainable alternative to relying solely on the extraction of naturally occurring Taxol, which is present in limited quantities in yew trees.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)